2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
Description
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid (hereafter referred to by its full IUPAC name) is a synthetic amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the β-amino position. This compound is structurally derived from diaminopropionic acid (Dap), where both amino groups are selectively protected to enable sequential deprotection during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399472 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159002-15-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with a β-amino acid derivative, such as 3-aminopropanoic acid or its ester. In the patent WO2012117417A1, (2R,3S)-3-phenylisoserine hydrochloride serves as the precursor for a structurally analogous compound. For the target molecule, 3-aminopropanoic acid ethyl ester is a viable starting material. The initial step involves:
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Esterification : Reacting 3-aminopropanoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester, enhancing solubility for subsequent reactions.
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Dual Protection : Sequential introduction of Boc and Cbz groups.
Tert-Butoxycarbonyl (Boc) Protection
The primary amine is protected first using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) with a mild base (e.g., NaHCO₃). Conditions are maintained at 0–25°C to prevent premature deprotection or side reactions:
Key Parameters :
Benzyloxycarbonyl (Cbz) Protection
The secondary amine is subsequently protected using benzyl chloroformate (Cbz-Cl) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling efficient Cbz incorporation:
Key Parameters :
Hydrolysis of the Ethyl Ester
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH in a water-alcohol mixture (e.g., ethanol/water). The reaction proceeds at room temperature to avoid Boc group cleavage:
Key Parameters :
Purification and Isolation Strategies
Solvent Extraction and Crystallization
Post-hydrolysis, the crude product is extracted into dichloromethane (DCM) to remove polar impurities. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and precipitated using hexane or heptane.
Table 1: Purification Parameters and Outcomes
| Step | Solvent System | Temperature | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Extraction | DCM/H₂O | 25°C | 85–90 | 95 |
| Anti-Solvent | Hexane | 0–5°C | 98–99 | 88 |
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%. The patent-reported method uses a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Cbz), 1.43 (s, 9H, Boc tert-butyl).
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IR (KBr): 1720 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, carbamate).
Challenges and Mitigation Strategies
Regioselectivity in Dual Protection
Simultaneous protection of primary and secondary amines risks cross-reactivity. The patent’s sequential approach—Boc first, then Cbz—ensures regioselectivity. Alternative methods using orthogonal protecting groups (e.g., Fmoc for primary amine) remain unexplored but could offer advantages in peptide synthesis.
Side Reactions During Benzylation
Sodium hydride’s strong basicity may induce elimination or racemization. Substituting NaH with milder bases (e.g., DMAP) or optimizing stoichiometry (1.1 eq Cbz-Cl) minimizes side products.
Industrial Scalability and Environmental Considerations
The patent’s methodology emphasizes cost-effective reagents (e.g., NaOH instead of LiOH) and green solvents (ethanol over THF). Solvent recovery systems (vacuum distillation) reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Deprotection Reactions
The Boc and Cbz groups serve as orthogonal protective moieties, allowing sequential removal under specific conditions:
Key Findings :
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Boc deprotection proceeds via acid-catalyzed carbamate cleavage, forming a tert-butyl cation intermediate.
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Cbz removal requires catalytic hydrogenation, with Pd-C selectively reducing the benzyl ester without affecting the Boc group .
Peptide Bond Formation
The carboxylate group participates in coupling reactions to construct peptide chains. Common activation strategies include:
| Activation Method | Reagents | Coupling Efficiency | Byproducts | Source |
|---|---|---|---|---|
| Carbodiimide-mediated | DCC/HOBt in DMF | 85–92% | DCU (precipitates) | |
| Uranium-based | HATU/DIEA in DCM | >95% | Minor guanidine salts |
Mechanistic Insights :
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DCC activates the carboxylate as an O-acylisourea intermediate, which reacts with amines to form amide bonds.
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HATU generates active ester species, enhancing reaction rates and reducing racemization.
Oxidation and Reduction
The propanoic acid backbone and substituents undergo redox transformations:
| Reaction Type | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in H₂O, 80°C | 6 hours | Ketone derivatives (via decarboxylation) | |
| Reduction | LiAlH₄ in anhydrous ether, 0°C | 2 hours | Primary alcohol |
Notable Observations :
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Oxidation with KMnO₄ targets the α-carbon, forming a ketone after decarboxylation .
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LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group without affecting the Boc/Cbz protections .
Side Reactions and Stability Considerations
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Racemization : Prolonged exposure to basic conditions during coupling may epimerize the α-carbon (reported <5% at pH 8) .
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Solvolysis : Extended storage in polar aprotic solvents (e.g., DMF) at >40°C degrades Boc protections (∼3% per week).
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Cross-Reactivity : Residual TFA during Boc deprotection can protonate the carboxylate, complicating subsequent couplings.
Comparative Reactivity Table
| Reaction | Optimal pH | Temperature | Yield | Side Products |
|---|---|---|---|---|
| Boc Deprotection | <2 | 25°C | 98% | None |
| Cbz Hydrogenolysis | Neutral | 25°C | 90% | Benzyl alcohol |
| DCC-Mediated Coupling | 6–7 | 0–5°C | 88% | DCU |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Cbz-Dap(Boc)-OH is in the synthesis of peptides. The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups provide stability and protection during the synthesis process, allowing for selective reactions at specific sites on the peptide chain.
Advantages in Peptide Synthesis
- Protection of Functional Groups : The Cbz and Boc groups protect the amino functionalities from unwanted reactions during synthesis.
- Facilitation of Coupling Reactions : The compound can be easily coupled with other amino acids to form desired peptide sequences.
- Deprotection Capability : After synthesis, these protective groups can be removed under mild conditions, allowing for the formation of free amino acids.
Medicinal Chemistry
In medicinal chemistry, Cbz-Dap(Boc)-OH is utilized as a building block for various bioactive peptides and pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting specific biological pathways.
Case Studies
- Antimicrobial Peptides : Research has demonstrated that peptides incorporating Cbz-Dap(Boc)-OH exhibit enhanced antimicrobial activity. These peptides are designed to disrupt bacterial membranes, providing a novel approach to antibiotic development.
- Cancer Therapeutics : Certain derivatives of this compound have shown promise in targeting cancer cells through specific receptor interactions, leading to potential treatments for various cancers.
Biochemical Tools
Beyond its role in drug development, Cbz-Dap(Boc)-OH is also employed as a biochemical tool in research settings. Its use in enzyme assays and studies of protein interactions has been documented.
Applications in Research
- Enzyme Inhibition Studies : The compound can be used to design inhibitors that target specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation.
- Protein Interaction Studies : By incorporating Cbz-Dap(Boc)-OH into peptide sequences, researchers can probe protein-protein interactions and elucidate signaling pathways within cells.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Peptide Synthesis | Used as a protected amino acid in SPPS | Formation of antimicrobial peptides |
| Medicinal Chemistry | Building block for bioactive compounds | Development of cancer therapeutics |
| Biochemical Tools | Utilized in enzyme assays and protein interaction studies | Enzyme inhibition studies |
Mechanism of Action
The compound acts primarily as a protecting group in organic synthesis. The Cbz and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Key Structural Features:
- Protective Groups: Cbz (Benzyloxycarbonyl): Provides acid-labile protection, typically removable via hydrogenolysis or catalytic hydrogenation. Boc (tert-Butoxycarbonyl): A base-sensitive group cleavable under mild acidic conditions (e.g., trifluoroacetic acid).
- Backbone: Propanoic acid scaffold with two adjacent amino groups, allowing for versatile functionalization in peptide chain elongation.
Comparison with Similar Compounds
This section evaluates structural analogs, focusing on protective groups, substituents, synthetic routes, and applications.
Structural Analogues of Protected Diaminopropionic Acid Derivatives
Key Observations:
Protective Group Flexibility: The target compound’s dual Cbz/Boc protection contrasts with analogs like 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid (), where the β-position is an ether (tert-butoxy) rather than a Boc-protected amine . This difference impacts reactivity in peptide coupling and deprotection strategies. Fluorinated Derivatives (e.g., ) introduce trifluoromethyl groups to enhance metabolic stability and lipophilicity .
Substituent Effects on Bioactivity :
Reaction Insights:
- Coupling Efficiency : The target compound’s moderate yield (54%) reflects challenges in dual protection, whereas Boc-phenylalanine derivatives achieve higher yields (79%) using DCC/DMAP activation .
- Solvent Systems : Polar aprotic solvents (THF, CH₂Cl₂) dominate, but aqueous mixtures () are employed for selective protection.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-Dap-Bz, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of Boc-Dap-Bz, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
- Molecular Formula : C₁₆H₂₂N₂O₆
- Molecular Weight : 338.36 g/mol
- CAS Number : 159002-15-0
- Purity : ≥99% (by HPLC)
Boc-Dap-Bz exhibits biological activity primarily through its role as an inhibitor of specific enzymes involved in cellular processes. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activity and influencing metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Boc-Dap-Bz possess antimicrobial properties. Research has shown that amino acid-based agents can exhibit antibacterial, antifungal, and antiprotozoal activities. These properties are attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within microorganisms .
Enzyme Inhibition
Boc-Dap-Bz has been investigated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, studies have demonstrated that modifications in the structure of similar compounds can lead to varying degrees of HDAC inhibition, suggesting that Boc-Dap-Bz may also exhibit isoform-selective inhibition .
Case Studies and Research Findings
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Study on HDAC Inhibition :
- A comparative analysis was conducted on several azumamide analogs, including those structurally related to Boc-Dap-Bz. The study found that certain analogs exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating a potent inhibitory effect. The structural modifications significantly influenced the activity, highlighting the importance of specific functional groups in enhancing potency against particular HDAC isoforms .
- Antimicrobial Activity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 338.36 g/mol |
| CAS Number | 159002-15-0 |
| Purity | ≥99% (by HPLC) |
| Antimicrobial Activity | Effective against multiple strains |
| HDAC Inhibition IC50 | 14 - 67 nM (varies by structure) |
Q & A
Basic: What are the optimal methods for synthesizing this compound while preserving both Boc and Cbz protecting groups?
Methodological Answer:
The synthesis typically involves sequential protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) agents. Key steps include:
- Coupling Reactions : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in peptide coupling protocols .
- Protection Order : Boc is often introduced first due to its stability under mildly acidic conditions, followed by Cbz, which requires hydrogenolysis for deprotection.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate intermediates .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for benzyl CH) groups .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity, especially for detecting diastereomers or hydrolyzed byproducts .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H] for CHNO: calc. 339.36) .
Advanced: How can researchers address stability challenges during storage, such as hygroscopicity or Boc group cleavage?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon) at -20°C in desiccators with silica gel to prevent hydrolysis of the Boc group .
- Stability Monitoring : Conduct periodic TLC or HPLC checks to detect degradation (e.g., free amine formation via ninhydrin staining) .
- Alternative Protecting Groups : For moisture-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl) as a Boc alternative .
Advanced: What strategies are effective for resolving diastereomers formed during synthesis?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases for enantiomeric separation .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of diastereomeric salts .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, though substrate compatibility must be verified .
Advanced: How should researchers reconcile contradictory data on compound purity across different batches?
Methodological Answer:
- Batch Analysis : Compare HPLC traces and NMR spectra across batches to identify impurities (e.g., residual DCC or tert-butyl alcohol) .
- Cross-Validation : Use orthogonal methods (e.g., elemental analysis for C/H/N ratios) to confirm purity when discrepancies arise .
- Supplier Documentation : Review certificates of analysis (CoA) from vendors for testing protocols (e.g., ≥95% purity thresholds) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., tert-butyl acetate) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can coupling reaction yields be optimized without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Optimization : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization in aqueous conditions .
- Temperature Control : Conduct reactions at 0–4°C to minimize epimerization during activation .
- Additives : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
